molecular formula C2H6O3S B146792 Dimethyl sulfite CAS No. 616-42-2

Dimethyl sulfite

Cat. No.: B146792
CAS No.: 616-42-2
M. Wt: 110.13 g/mol
InChI Key: BDUPRNVPXOHWIL-UHFFFAOYSA-N
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Description

Dimethyl sulfite is a sulfite ester with the chemical formula (CH₃O)₂SO. It is a clear liquid with a density of 1.29 g/cm³ and a boiling point of 126°C. This compound is used as an additive in some polymers to prevent oxidation and is also a potentially useful high-energy battery electrolyte solvent .

Scientific Research Applications

Dimethyl sulfite has several scientific research applications:

Mechanism of Action

Target of Action

Dimethyl sulfite is a sulfite ester with the chemical formula (CH3O)2SO . It is used as an additive in some polymers to prevent oxidation . The primary targets of this compound are likely to be the molecules in these polymers that are susceptible to oxidation.

Mode of Action

It is known that the compound can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate .

Biochemical Pathways

It is known that this compound is a breakdown product of dimethylsulfoniopropionate (dmsp), and is also produced by the bacterial metabolism of methanethiol

Pharmacokinetics

It is known that this compound is a potentially useful high energy battery electrolyte solvent , suggesting that it may have unique properties related to its solubility and stability.

Result of Action

It is known that this compound is used as an additive in some polymers to prevent oxidation , suggesting that it may have antioxidant properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the production of this compound can be affected by the presence of methanol

Safety and Hazards

Dimethyl sulfite is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

Future Directions

Dimethyl sulfite is a potentially useful high energy battery electrolyte solvent . There is ongoing research into its use in lithium-ion batteries . It is also being studied for its role in the biogeochemical sulfur cycle .

Preparation Methods

Dimethyl sulfite is prepared from a 1:2 ratio of thionyl chloride and methanol. The reaction can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate intermediate (MeOS(O)Cl). This intermediate exists only fleetingly in the presence of methanol and decomposes to methyl chloride and sulfur dioxide . The reaction is as follows: [ \text{SOCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{SO} + 2 \text{HCl} ]

Chemical Reactions Analysis

Dimethyl sulfite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dimethyl sulfone.

    Reduction: It can be reduced to dimethyl sulfide.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions include dimethyl sulfone, dimethyl sulfide, and various substituted sulfites .

Comparison with Similar Compounds

Dimethyl sulfite can be compared with other similar compounds such as:

Properties

IUPAC Name

dimethyl sulfite
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InChI

InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BDUPRNVPXOHWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6O3S
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DSSTOX Substance ID

DTXSID3060665
Record name Dimethyl sulfite
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Molecular Weight

110.13 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Dimethyl sulfite
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CAS No.

616-42-2
Record name Dimethyl sulfite
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Record name Dimethyl sulfite
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Record name Dimethyl sulfite
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Record name Sulfurous acid, dimethyl ester
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Record name Dimethyl sulfite
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Record name Dimethyl sulphite
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Record name DIMETHYL SULFITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dimethyl sulfite?

A1: this compound has a molecular formula of (CH3)2SO3 and a molecular weight of 126.13 g/mol.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: [] This technique helps identify functional groups by analyzing vibrational modes, particularly the stretching of C=O and O–S–O bonds.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ] 1H, 13C, and 119Sn NMR provide valuable information about the structure and bonding environment of this compound and its derivatives.
  • Mass Spectrometry (MS): [, ] This technique helps determine the molecular weight and fragmentation pattern of this compound, providing structural insights.

Q3: How does this compound perform as a nonaqueous battery solvent?

A3: this compound shows promise as a nonaqueous battery solvent due to its:

  • Wide electrochemical window: [] It exhibits stability at cell potentials greater than 4 V vs. lithium.
  • Good solvating properties: [, ] It can dissolve a variety of lithium salts, enabling ionic conductivity.
  • Low viscosity: [] This property facilitates ion transport within the battery.

Q4: What are the limitations of this compound in battery applications?

A4: Despite its advantages, this compound also presents some challenges:

  • Limited ionic conductivity: [] Compared to other solvents, this compound exhibits relatively low ionic conductivity, which can affect battery performance.
  • Reactivity with lithium metal: [] While suitable for some electrode materials, this compound may react with lithium metal, impacting long-term stability.

Q5: What factors influence the stability of this compound in electrolytes?

A5: The stability of this compound in electrolytes is influenced by several factors, including:

  • Temperature: [, ] Elevated temperatures can accelerate the decomposition of this compound, especially in the presence of certain lithium salts.
  • Electrolyte composition: [, ] The presence of specific lithium salts and cosolvents can impact the stability of this compound. For instance, LiBOB in conjunction with DMS can enhance the formation of a stable SEI layer. []
  • Presence of impurities: [] Water and other impurities can react with this compound, compromising its stability and performance in electrochemical systems.

Q6: Can this compound be used as a reagent in organic synthesis?

A6: Yes, this compound can act as a reagent in various organic reactions. For instance:

  • Arbuzov Rearrangement: [] In the presence of organotin oxides, this compound undergoes the Arbuzov rearrangement, leading to the formation of methoxydiorganotin methanesulfonates.
  • Methylsulfonylation Reactions: [, ] this compound can serve as a source of both SO2 and methyl groups in palladium-catalyzed methylsulfonylation of alkyl halides, offering a novel approach to synthesize methyl sulfone derivatives.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been employed to investigate various aspects of this compound, including:

  • Conformation Analysis: [] Theoretical calculations, like DFT and MP2, have been used to determine the most stable conformations of this compound in the gas phase and matrices.
  • Solvent Effects: [] Computational studies can model the interactions of this compound with other electrolyte components, providing insights into its solvation properties and electrochemical behavior.
  • Reaction Mechanisms: [] Theoretical calculations can elucidate reaction pathways and intermediates involved in reactions using this compound, such as its reduction mechanism in battery electrolytes.

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